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Compound of Interest

Compound Name: ZINC000003015356

Cat. No.: B15578874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc

salicylate dihydrate, a compound of interest in pharmaceutical and materials science. The

document details its crystallographic parameters, synthesis protocols, and spectroscopic and

thermal properties, presenting a cohesive overview for research and development applications.

Crystal Structure
The crystal structure of zinc salicylate dihydrate (Zn(C₇H₅O₃)₂·2H₂O) has been determined

through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic

system with the space group C2.[1] This structure reveals a tetrahedral coordination geometry

around the central zinc ion.

Crystallographic Data
The unit cell parameters and other crystallographic data are summarized in the table below. It

is important to note that slight variations in these parameters have been reported in the

literature.
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Parameter Value Reference

Crystal System Monoclinic [1]

Space Group C2 [1]

a 15.40 Å [2]

b 5.36 Å [2]

c 9.18 Å [2]

β 94° [2]

Molecules per unit cell (Z) 2 [2]

Molecular Structure and Coordination Environment
The zinc ion in zinc salicylate dihydrate is coordinated to two salicylate ligands and two water

molecules.[3] Each salicylate ligand acts as a monodentate ligand, coordinating to the zinc ion

through one of the oxygen atoms of the carboxylate group. The two water molecules complete

the tetrahedral coordination sphere around the zinc atom.[3]

The salicylate ligands are not deprotonated at the phenolic hydroxyl group, meaning the

formula is more accurately represented as Zn(HSal)₂·2H₂O.[1][4] The coordination environment

of the zinc ion is depicted in the diagram below.
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Caption: A schematic of the tetrahedral coordination of the Zn²⁺ ion.
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Bond Lengths and Angles
Selected bond lengths and angles from X-ray diffraction data are presented below, providing

insight into the geometry of the coordination sphere.

Bond Length (Å) Angle Value (°)

Zn-O(carboxylate) ~1.997
O(carboxylate)-Zn-

O(carboxylate)
93.0 - 128.9

Zn-O(water) ~1.997 O(water)-Zn-O(water) 93.0 - 128.9

O(carboxylate)-Zn-

O(water)
93.0 - 128.9

Note: The provided data is based on a study of bis(salycilato)-diaqua-zinc, which is consistent

with the structure of zinc salicylate dihydrate.[3]

Experimental Protocols
Synthesis of Single Crystals
Single crystals of zinc salicylate dihydrate suitable for X-ray diffraction can be synthesized by

the slow evaporation method.[5]

Materials:

Zinc acetate (Zn(CH₃COO)₂)

Salicylic acid (C₇H₆O₃)

Deionized water

Procedure:

Prepare aqueous solutions of zinc acetate and salicylic acid in a 1:2 molar ratio.

Mix the two solutions at room temperature with constant stirring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/publication/355782051_CRYSTAL_STRUCTURE_OF_THE_BISSALYCILATO-DIAQUA-ZINC_II_see_18-22_pages
https://www.researchgate.net/profile/Abror-Ruzmetov/publication/355807506_CRYSTAL_STRUCTURE_OF_THE_BISSALYCILATO-DIAQUA-ZINC_II/links/617f878da767a03c14dac114/CRYSTAL-STRUCTURE-OF-THE-BISSALYCILATO-DIAQUA-ZINC-II.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the resulting solution to stand undisturbed for slow evaporation of the solvent at

ambient temperature.

Colorless, needle-like or plate-like crystals of zinc salicylate dihydrate will form over time.

Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for confirming the presence of key functional groups in

zinc salicylate dihydrate. The spectrum exhibits characteristic absorption bands corresponding

to the vibrations of the salicylate ligand and the coordinated water molecules.

Key spectral features include:

O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl

groups of the salicylic acid and the coordinated water molecules.

C=O stretching: The asymmetric and symmetric stretching vibrations of the carboxylate

group appear in the regions of 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The shift

in the position of these bands compared to free salicylic acid confirms the coordination to the

zinc ion.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the

aromatic ring of the salicylate ligand.

Thermal Analysis
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)

data for zinc salicylate dihydrate are not readily available in the reviewed literature, the thermal

decomposition is expected to proceed in a multi-step process. Based on the analysis of related

hydrated metal carboxylates, the following decomposition pathway can be anticipated:

Dehydration: The initial weight loss, typically occurring below 200 °C, corresponds to the

removal of the two coordinated water molecules.

Decomposition of Salicylate Ligands: At higher temperatures, the anhydrous zinc salicylate

will decompose, leading to the formation of zinc oxide (ZnO) as the final residue. This
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decomposition may involve the release of carbon dioxide, carbon monoxide, and other

organic fragments.

The final decomposition product, zinc oxide, is thermally stable at high temperatures.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of the

crystal structure of zinc salicylate dihydrate.
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Caption: A flowchart of the experimental and analytical process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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